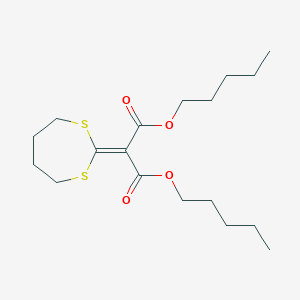
Dipentyl (1,3-dithiepan-2-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentyl (1,3-dithiepan-2-ylidene)propanedioate is an organic compound with the molecular formula C15H26O4S2 It is a derivative of propanedioic acid, featuring a 1,3-dithiepan-2-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipentyl (1,3-dithiepan-2-ylidene)propanedioate typically involves the esterification of propanedioic acid derivatives with pentanol in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes:
Raw Materials: Propanedioic acid, pentanol, and a suitable catalyst
Reaction Setup: Continuous flow reactor with temperature control
Purification: Distillation or recrystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
Dipentyl (1,3-dithiepan-2-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester groups to alcohols using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the ester groups with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature25-50°C
Reduction: Lithium aluminum hydride; temperature0-25°C
Substitution: Amines, thiols; temperature50-80°C
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Dipentyl (1,3-dithiepan-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dipentyl (1,3-dithiepan-2-ylidene)propanedioate involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cellular metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (1,3-dithiepan-2-ylidene)propanedioate
- Dipropyl (1,3-dithiepan-2-ylidene)propanedioate
- Dibutyl (1,3-dithiepan-2-ylidene)propanedioate
Uniqueness
Dipentyl (1,3-dithiepan-2-ylidene)propanedioate is unique due to its specific ester groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62280-83-5 |
|---|---|
Molecular Formula |
C18H30O4S2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
dipentyl 2-(1,3-dithiepan-2-ylidene)propanedioate |
InChI |
InChI=1S/C18H30O4S2/c1-3-5-7-11-21-16(19)15(17(20)22-12-8-6-4-2)18-23-13-9-10-14-24-18/h3-14H2,1-2H3 |
InChI Key |
GPSKQLWTQORRGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(=C1SCCCCS1)C(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















